molecular formula C25H23F2N5O4 B6456345 1-ethyl-6-fluoro-7-(4-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 2410598-56-8

1-ethyl-6-fluoro-7-(4-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B6456345
CAS No.: 2410598-56-8
M. Wt: 495.5 g/mol
InChI Key: PAORDWBAGKYECO-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including a quinoline ring and a piperazine ring . It also contains fluorine atoms, which are often used in medicinal chemistry to improve the properties of drug molecules .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The presence of fluorine atoms can significantly affect the electronic properties of the molecule, which can in turn influence its reactivity and interactions with other molecules .

Future Directions

The future directions for research on this compound could include further exploration of its potential biological activities, development of more efficient synthesis methods, and investigation of its physical and chemical properties .

Biochemical Analysis

Biochemical Properties

It is known that similar compounds, such as fluoroquinolones, have significant interactions with enzymes, proteins, and other biomolecules . These interactions often involve binding to specific sites on the biomolecules, leading to changes in their function .

Cellular Effects

Related compounds have been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, fluoroquinolones can inhibit bacterial DNA-gyrase, leading to a high level of antibacterial activity .

Molecular Mechanism

Similar compounds have been shown to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Similar compounds have been shown to have varying effects over time, including changes in stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

Similar compounds have been shown to have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Similar compounds have been shown to interact with various enzymes and cofactors, and to have effects on metabolic flux or metabolite levels .

Transport and Distribution

Similar compounds have been shown to interact with transporters or binding proteins, and to have effects on their localization or accumulation .

Subcellular Localization

Similar compounds have been shown to have specific targeting signals or post-translational modifications that direct them to specific compartments or organelles .

Properties

IUPAC Name

1-ethyl-6-fluoro-7-[4-[[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl]piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23F2N5O4/c1-2-31-13-18(25(34)35)23(33)17-11-19(27)21(12-20(17)31)32-9-7-30(8-10-32)14-22-28-29-24(36-22)15-3-5-16(26)6-4-15/h3-6,11-13H,2,7-10,14H2,1H3,(H,34,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAORDWBAGKYECO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)CC4=NN=C(O4)C5=CC=C(C=C5)F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23F2N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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